7-Bromo-6-methoxybenzo[d]thiazole
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Overview
Description
7-Bromo-6-methoxybenzo[d]thiazole: is a heterocyclic compound that contains both a benzene ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methoxybenzo[d]thiazole typically involves the bromination of 6-methoxybenzo[d]thiazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent such as 1-methyl-2-pyrrolidinone (NMP) at elevated temperatures (around 75°C) for an extended period (24 hours) to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Sodium Borohydride (NaBH4): Commonly used for reduction reactions.
Hydrogen Peroxide (H2O2): Used for oxidation reactions.
Major Products Formed:
Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.
Oxidized and Reduced Forms: Products of oxidation and reduction reactions.
Scientific Research Applications
Chemistry: 7-Bromo-6-methoxybenzo[d]thiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule. It is studied for its antimicrobial and anticancer properties. Researchers are exploring its ability to inhibit bacterial quorum sensing, which is a mechanism of communication among bacteria .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being studied as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the development of new materials with specific properties. It is also used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-6-methoxybenzo[d]thiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit quorum sensing in bacteria by binding to the LasR receptor, thereby preventing the expression of virulence factors . This inhibition disrupts bacterial communication and reduces pathogenicity.
Comparison with Similar Compounds
- 7-Bromo-2-chloro-6-methoxybenzo[d]thiazole
- 6-Methoxybenzo[d]thiazole
- 2-Amino-6-methoxybenzo[d]thiazole
Comparison: 7-Bromo-6-methoxybenzo[d]thiazole is unique due to the presence of both bromine and methoxy groups on the benzothiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the bromine atom enhances its ability to participate in substitution reactions, while the methoxy group influences its electronic properties and solubility.
Properties
Molecular Formula |
C8H6BrNOS |
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Molecular Weight |
244.11 g/mol |
IUPAC Name |
7-bromo-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNOS/c1-11-6-3-2-5-8(7(6)9)12-4-10-5/h2-4H,1H3 |
InChI Key |
FINCRHBPCCYRMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CS2)Br |
Origin of Product |
United States |
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